4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride
Beschreibung
4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride is a fluorinated benzamide derivative with a structurally complex enamine ether moiety. The compound features a tert-butyl carboxamide group, an aminomethyl-substituted fluoropropenyl chain, and a benzamide core linked via an ether bond.
Eigenschaften
Molekularformel |
C15H22ClFN2O2 |
|---|---|
Molekulargewicht |
316.80 g/mol |
IUPAC-Name |
4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride |
InChI |
InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H |
InChI-Schlüssel |
AEMZEDNMNLIDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of the Benzamide Core
- Starting Material: 4-hydroxybenzoic acid or its derivatives.
- tert-Butyl Protection: The amide nitrogen is introduced by reacting the benzoyl chloride derivative of 4-hydroxybenzoic acid with tert-butylamine under controlled temperature (0–25°C) to form N-tert-butyl-4-hydroxybenzamide.
- Reaction Conditions: Typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge HCl formed.
Synthesis of the (2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl Side Chain
- Fluoroallylic Ether Formation: The 4-hydroxy group of the benzamide core is alkylated with a suitably protected 3-fluoro-2-propenyl derivative bearing an aminomethyl group.
- Protection of Amino Group: The aminomethyl moiety is often protected as N-Boc (tert-butoxycarbonyl) during alkylation to prevent side reactions.
- Alkylation Conditions: Typically involves nucleophilic substitution using alkyl halides or tosylates under basic conditions (e.g., potassium carbonate in DMF).
Deprotection and Salt Formation
- Deprotection: Removal of the Boc protecting group is achieved by acid treatment (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine.
- Hydrochloride Salt Formation: The free amine is converted into the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an organic solvent to improve aqueous solubility and stability.
Purification Techniques
- Chromatography: Flash chromatography or preparative high-performance liquid chromatography (HPLC) is employed to achieve >95% purity.
- Crystallization: Recrystallization from suitable solvents (e.g., ethanol/ethyl acetate mixtures) is used for final purification and isolation of the hydrochloride salt.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzoylation | tert-butylamine, benzoyl chloride, base | Temperature control critical (0–25°C) |
| Alkylation | Protected 3-fluoro-2-propenyl halide, base | Use of N-Boc protection on amine |
| Deprotection | Trifluoroacetic acid (TFA) | Mild acid conditions to avoid decomposition |
| Salt formation | HCl gas or HCl in solvent | Enhances solubility and stability |
| Purification | Flash chromatography, HPLC, recrystallization | Ensures high purity (>95%) |
Retrosynthetic Considerations
- The compound can be retrosynthetically dissected into the benzamide fragment and the fluoroallylic ether fragment.
- The key bond-forming step is the ether linkage between the phenolic oxygen of the benzamide and the fluoroallylic side chain.
- Protecting group strategies are essential to prevent side reactions on the aminomethyl group during alkylation.
Research Discoveries and Industrial Scale-Up
- The compound’s synthesis has been optimized for industrial production by scaling up the laboratory procedures with attention to reaction exotherms, reagent stoichiometry, and waste management.
- Process improvements include:
- Use of safer solvents and greener reagents.
- Optimization of reaction times and temperatures to maximize yield.
- Implementation of continuous flow chemistry techniques for better control.
- Purification protocols have been refined to reduce solvent use and improve throughput.
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies molecular weight and fragmentation.
- Elemental Analysis: Confirms elemental composition matching the hydrochloride salt.
- Chromatographic Purity: HPLC profiles ensure the absence of impurities and byproducts.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H22ClFN2O2 |
| Molecular Weight | 316.80 g/mol |
| CAS Number | 1478364-68-9 |
| Key Intermediates | N-tert-butyl-4-hydroxybenzamide, protected fluoroallylic amine |
| Protecting Group | N-Boc for aminomethyl group |
| Critical Reagents | tert-butylamine, benzoyl chloride, 3-fluoro-2-propenyl halide, TFA, HCl |
| Purification Methods | Flash chromatography, HPLC, recrystallization |
| Typical Yield | >70% after purification |
Analyse Chemischer Reaktionen
Structural Features Influencing Reactivity
The compound’s reactivity arises from three primary components:
-
Benzamide group : Provides sites for nucleophilic substitution or hydrolysis.
-
Fluorinated allyl ether : The E-configured double bond and fluorine atom enable electrophilic additions or eliminations.
-
tert-Butyl group : Acts as a steric hindrance, limiting reactivity at the amide nitrogen.
Substitution Reactions
The fluorinated allyl ether undergoes nucleophilic substitution under basic conditions. For example, the fluorine atom at the β-position can be replaced by hydroxyl or amine groups via SN2 mechanisms. Reaction rates depend on solvent polarity and temperature.
Hydrolysis of the Amide Bond
The benzamide group is susceptible to acidic or alkaline hydrolysis, yielding 4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}benzoic acid and tert-butylamine. Hydrolysis kinetics vary significantly with pH:
| Condition | Reaction Rate (k, s⁻¹) | Product Yield (%) |
|---|---|---|
| 1M HCl, 80°C | 2.3 × 10⁻⁴ | 78 |
| 1M NaOH, 60°C | 1.8 × 10⁻⁴ | 65 |
Electrophilic Additions
The allyl ether’s double bond participates in electrophilic additions. For instance, bromination in dichloromethane at 0°C produces a dibrominated derivative:
Analytical Characterization
Post-reaction validation employs NMR spectroscopy. Key signals for the parent compound include :
-
¹H NMR (CDCl₃) : δ 8.22 (d, J = 8.7 Hz, 2H, aromatic), 6.16 (br s, 1H, NH), 1.48 (s, 9H, tert-butyl).
-
¹³C NMR (CDCl₃) : δ 165.9 (C=O), 134.7 (allyl CF), 51.7 (CH₂NH₂).
Retrosynthetic Analysis
Retrosynthetic pathways suggest feasible precursors:
-
Benzoyl chloride derivatives for amide bond formation.
-
Fluorinated allyl alcohols for ether linkage construction.
Stability and Degradation
The compound degrades under UV light via radical mechanisms, producing 4-hydroxy-N-tert-butylbenzamide and fluorinated byproducts. Stabilizers like butylated hydroxytoluene (BHT) reduce degradation rates by >40%.
Wissenschaftliche Forschungsanwendungen
(E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the fluoroallyl group can enhance the compound’s stability and reactivity. The benzamide moiety may interact with hydrophobic pockets within the target protein, leading to modulation of its activity.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Fluorine Positioning: The title compound places fluorine on the propenyl chain, while the comparator in has fluorine on a phenyl ring . This affects electronic distribution: propenyl fluorine may enhance electrophilicity, whereas aryl fluorine typically improves metabolic stability.
Aminoalkyl Side Chains: The title compound’s aminomethyl group (on the propenyl chain) contrasts with the dimethylaminopropyl chain in . The latter may confer greater basicity and membrane permeability due to the tertiary amine .
Pharmacophore Modifications :
- The nitro group in ’s compound (electron-withdrawing) could enhance binding to positively charged residues in enzyme active sites, whereas the title compound’s unsubstituted benzamide may prioritize hydrophobic interactions .
Biologische Aktivität
4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes a benzamide moiety, a tert-butyl substituent, and a fluorinated allyl ether. Its molecular formula is with a molecular weight of approximately 316.799 g/mol .
Preliminary studies suggest that this compound may exhibit biological activities beneficial for treating conditions related to fibrosis and metabolic disorders. The proposed mechanisms include modulation of inflammatory pathways and fibrogenesis, particularly through the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in fibrotic disease progression .
Biological Activity Overview
The biological activity of 4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride can be summarized as follows:
- Anti-fibrotic Effects : The compound has shown promise in reducing fibrosis in liver tissues, potentially beneficial for conditions like non-alcoholic steatohepatitis (NASH).
- Anti-inflammatory Properties : It may modulate inflammatory responses, contributing to its therapeutic potential in various inflammatory diseases.
- Cell Proliferation Inhibition : Initial in vitro studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
In Vitro Studies
Research has indicated that 4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride exhibits significant activity against various cell lines. For instance, studies have shown its effectiveness in inhibiting cell growth in HepG2 liver cancer cells with an IC50 value indicating substantial potency .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 1.30 | Inhibition of growth |
| A549 | TBD | TBD |
Case Studies
A notable case study involved the application of this compound in animal models of fibrosis. The results demonstrated a marked reduction in fibrotic markers and improved liver function tests compared to control groups.
Synthesis and Structural Analysis
The synthesis of 4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride involves several steps requiring optimization for yield and purity. The compound's structure allows it to interact with specific biological targets involved in disease progression, making it a candidate for further investigation as a therapeutic agent .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride?
Methodological Answer:
The synthesis involves sequential coupling and protection-deprotection steps. Start with tert-butyl benzamide as the core structure. Introduce the (2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yloxy moiety via nucleophilic aromatic substitution or Mitsunobu reaction under inert conditions. Use Boc-protected aminomethyl groups to prevent undesired side reactions during fluorination. Final HCl salt formation is achieved by treating the free base with HCl in anhydrous ether . Purification via recrystallization or column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH gradients) ensures ≥98% purity. Monitor intermediates by TLC and confirm stereochemistry via NOESY NMR .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (d₆-DMSO or CDCl₃) to verify the E-configuration of the propenyl group (J = 9 Hz coupling) and tert-butyl resonance (δ ~1.3 ppm). ¹⁹F NMR confirms fluorination at δ -110 to -120 ppm .
- Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ and fragmentation patterns (e.g., loss of NH₃ or HCl). Exact mass analysis (HRMS) validates molecular formula .
- Purity Assessment: HPLC with UV detection (λmax ≈255 nm) using C18 columns and acetonitrile/water mobile phases. Compare retention times against reference standards .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Store as a crystalline solid at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation. Stability studies indicate ≥5-year integrity when protected from moisture. For aqueous solutions (e.g., in vitro assays), prepare fresh in PBS (pH 7.4) and use within 24 hours to avoid degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modifications to the fluoropropenyl group (e.g., replacing F with Cl or adjusting double-bond geometry) and tert-butyl moiety (e.g., cyclopropyl or isopropyl groups).
- Biological Assays: Test analogs against target receptors (e.g., Trypanosoma brucei inhibitors) using dose-response curves (IC₅₀ determination) and compare with parent compound .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
Advanced: How to resolve contradictions in bioactivity data across experimental batches?
Methodological Answer:
- Purity Reassessment: Re-analyze batches via HPLC and NMR to detect impurities (e.g., unreacted starting materials or stereoisomers) .
- Steric Effects: Verify stereochemical consistency via circular dichroism (CD) or X-ray crystallography if bioactivity varies unexpectedly .
- Assay Conditions: Standardize cell culture media (e.g., serum concentration, pH) and control for temperature/humidity during in vitro testing .
Advanced: What in vivo experimental designs are suitable for pharmacokinetic studies?
Methodological Answer:
- Animal Models: Administer the compound (IV/oral) to rodents (n=6–8 per group) and collect plasma at intervals (0.5, 1, 2, 4, 8, 24 h). Use LC-MS/MS to quantify plasma concentrations.
- Tissue Distribution: Sacrifice animals at peak concentration times, homogenize organs (liver, kidneys), and extract compound via SPE columns .
- Metabolite Profiling: Identify Phase I/II metabolites using HRMS and compare fragmentation patterns with synthetic standards .
Advanced: How to optimize solubility for in vitro assays without compromising stability?
Methodological Answer:
- Co-Solvent Systems: Use DMSO stock solutions (<1% final concentration) diluted in PBS with 0.1% Tween-80. Test solubility via nephelometry.
- Salt Forms: Explore alternative counterions (e.g., citrate, sulfate) via salt screening. Monitor pH-dependent solubility (pH 1–7.4) .
- Cyclodextrin Complexation: Prepare inclusion complexes with hydroxypropyl-β-cyclodextrin (HPβCD) and assess stability via accelerated degradation studies (40°C/75% RH) .
Advanced: What methodologies validate analytical sensitivity in trace-level detection?
Methodological Answer:
- Limit of Detection (LOD): Prepare serial dilutions (0.1–100 ng/mL) and analyze via LC-MS/MS. Calculate LOD as 3× baseline noise.
- Matrix Effects: Spike compound into biological matrices (plasma, urine), extract via protein precipitation, and compare recovery rates (80–120% acceptable) .
- Interference Testing: Co-analyze with structurally similar compounds to confirm selectivity (e.g., resolution factor ≥1.5) .
Advanced: How to integrate computational modeling into mechanistic studies?
Methodological Answer:
- Docking Simulations: Use Schrödinger Suite or MOE to dock the compound into target protein PDB structures (e.g., Trypanosoma brucei enzymes). Prioritize poses with lowest ΔG values .
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding stability and hydrogen bond occupancy.
- QSAR Models: Train regression models (e.g., Random Forest) on IC₅₀ data and molecular descriptors (logP, polar surface area) .
Advanced: What green chemistry approaches reduce environmental impact during synthesis?
Methodological Answer:
- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use water as a co-solvent for coupling reactions .
- Catalysis: Employ immobilized lipases or transition-metal catalysts (e.g., Pd/C) for recyclability and reduced waste.
- Waste Minimization: Implement inline IR monitoring to terminate reactions at completion, avoiding excess reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
